N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-3-methyl-1,2-oxazole-5-carboxamide
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Overview
Description
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-3-methyl-1,2-oxazole-5-carboxamide is a complex organic compound that features a benzothiazole ring, a furan ring, and an oxazole ring
Preparation Methods
The synthesis of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-3-methyl-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable chloroacetyl derivative.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate α-haloketone and an amide.
Final Coupling: The final step involves coupling the benzothiazole, furan, and oxazole intermediates under suitable conditions to form the target compound.
Industrial production methods would involve scaling up these reactions, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-3-methyl-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane, ethanol, and water. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-3-methyl-1,2-oxazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and potential biological activity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-3-methyl-1,2-oxazole-5-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-3-methyl-1,2-oxazole-5-carboxamide can be compared with other similar compounds, such as:
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-3-methyl-1,2-oxazole-4-carboxamide: Differing in the position of the carboxamide group.
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-3-methyl-1,2-oxazole-5-carboxylate: Differing in the functional group attached to the oxazole ring.
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)-3-methyl-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3S/c1-10-8-14(25-21-10)17(23)22(9-12-4-3-7-24-12)18-20-16-11(2)13(19)5-6-15(16)26-18/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCOWWDWWVSGNDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N(CC2=CC=CO2)C3=NC4=C(S3)C=CC(=C4C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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